4-(Boc-amino)pyridine
Description
Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Medicinal Chemistry
Pyridine, a six-membered heterocyclic aromatic compound, and its derivatives are fundamental components in a vast array of chemical applications. numberanalytics.combohrium.com Their unique electronic properties and versatility in synthesis have established them as crucial building blocks in numerous fields. numberanalytics.com
Pyridine as a Core Heterocyclic Scaffold in Natural Compounds and Drug Molecules
The pyridine ring is a prevalent structural motif found in a multitude of natural products and pharmaceutical agents. numberanalytics.comdovepress.com Its presence can significantly influence the pharmacological profiles of bioactive molecules. dovepress.com Many essential biomolecules, including the coenzyme NAD⁺, which is vital for cellular energy production, contain a pyridine core. fiveable.me
Notable examples of natural products and commercially available drugs containing the pyridine scaffold are highlighted below:
| Compound Category | Examples |
| Vitamins | Niacin (Vitamin B3), Pyridoxine (Vitamin B6) dovepress.commdpi.com |
| Coenzymes | NAD, NADP dovepress.commdpi.com |
| Alkaloids | Nicotine, Atropine, Anabasine mdpi.comnih.govrsc.org |
| Antibiotics | Nikkomycin, Collismycin dovepress.comrsc.org |
| Anticancer Agents | Abiraterone, Imatinib Mesylate dovepress.comrsc.org |
| Antiviral Agents | Atazanavir, Delavirdine dovepress.comrsc.org |
| Other Drugs | Piroxicam (Arthritis), Isoniazid (Tuberculosis), Omeprazole (Ulcers) dovepress.com |
The widespread occurrence of the pyridine scaffold underscores its importance in the development of new therapeutic agents. rsc.orgelsevierpure.com
Applications of Pyridine Derivatives as Ligands and Catalysts
Beyond their biological significance, pyridine derivatives are extensively used as ligands in coordination chemistry and as catalysts in organic synthesis. nih.govresearchgate.net The nitrogen atom in the pyridine ring possesses a lone pair of electrons, allowing it to coordinate with metal ions to form stable complexes. researchgate.net These metal complexes often exhibit catalytic activity in a variety of chemical transformations.
For instance, transition metal complexes with pyridine-based ligands have been employed in:
Asymmetric Synthesis: Chiral pyridine derivatives can be used to create catalysts that facilitate enantioselective reactions, which are crucial for producing pure enantiomers of pharmaceutical compounds. numberanalytics.com
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, often utilizing pyridine-containing ligands, are widely used for the synthesis of substituted pyridines. numberanalytics.com
Oxidation Catalysis: Pyridine-alkoxide ligated Iridium(III) complexes have shown potential as catalysts for water and C-H oxidation. acs.org
Desulfurization: Vanadium-peroxido complexes with pyridine ligands have been investigated as catalysts for the desulfurization of diesel fuel. researchgate.net
The ability to tune the electronic and steric properties of the pyridine ligand by introducing different substituents allows for the fine-tuning of the catalyst's reactivity and selectivity. researchgate.net
Role of Aminopyridines in Drug Discovery and Pharmacophore Design
Aminopyridines, which are pyridine derivatives bearing an amino group, represent a particularly important class of compounds in medicinal chemistry. rsc.orgrsc.org Their unique structural features enable them to interact with a wide range of biological targets, such as enzymes and receptors, leading to a diverse array of pharmacological effects. rsc.orgrsc.org
Biological Activities of Aminopyridine Scaffolds (e.g., antiviral, antimicrobial, cytotoxic)
The aminopyridine scaffold is a "privileged structure" in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. mdpi.com Derivatives of aminopyridine have demonstrated a broad spectrum of biological activities, including:
Antiviral: Certain aminopyridine derivatives have shown efficacy against viruses such as HIV. rsc.org
Antimicrobial: The aminopyridine core is present in compounds with antibacterial and antifungal properties. rsc.orgresearchgate.net For example, some dialkylated 4-aminopyridines have shown activity against Cryptococcus neoformans. nih.gov
Cytotoxic/Anticancer: The pyridine and aminopyridine frameworks are found in numerous anticancer agents. elsevierpure.comresearchgate.net
Anti-inflammatory: Aminopyridine-based compounds have been investigated for their anti-inflammatory potential. rsc.org
Neurological: Aminopyridines are known to act as potassium channel blockers and have been studied for their effects on the nervous system. nih.govpensoft.net
Aminopyridine Derivatives in Clinical Applications
Several aminopyridine derivatives have been successfully developed into clinically used drugs. researchgate.netresearchgate.net These compounds are employed to treat a variety of conditions, highlighting the therapeutic potential of this chemical class. rsc.orgnih.gov
| Drug Name | Therapeutic Use |
| Dalfampridine (Ampyra) | Improvement of walking in patients with multiple sclerosis. rsc.orgnih.govpensoft.net |
| Amifampridine (Firdapse) | Treatment of Lambert-Eaton myasthenic syndrome. rsc.orgnih.gov |
| Crizotinib | Treatment of certain types of non-small cell lung cancer. researchgate.netrsc.org |
| Sulfasalazine | Used as an immunomodulator. rsc.org |
| Mepyramine | An antihistamine used for allergy symptoms. rsc.org |
The clinical success of these drugs continues to drive research into new aminopyridine-based therapies. rsc.org
Specific Context of 4-(Boc-amino)pyridine in Synthetic Methodologies
This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. guidechem.com The tert-butoxycarbonyl (Boc) group is a protecting group for the amino functionality. guidechem.comorganic-chemistry.org This protection is essential as it prevents the amino group from participating in unwanted side reactions during various synthetic transformations.
The general strategy for using this compound involves:
Protection: The amino group of 4-aminopyridine (B3432731) is protected with a Boc group, often using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). organic-chemistry.orggoogle.com
Functionalization: The protected pyridine ring can then undergo a variety of chemical reactions, such as lithiation followed by halogenation, or other coupling reactions, to introduce new functional groups at different positions on the ring. nih.gov
Deprotection: The Boc group can be easily removed under acidic conditions to reveal the free amino group. organic-chemistry.org This newly exposed amine can then be used in subsequent reaction steps to build more complex molecular architectures.
This stable and easily removable protecting group makes this compound a valuable and versatile tool for organic chemists. guidechem.com It allows for the regioselective functionalization of the pyridine ring, which is a key step in the synthesis of many biologically active compounds. nih.govnih.gov For instance, it has been used as a key precursor in the synthesis of imaging agents for Aβ plaques in the human brain. tandfonline.com
This compound as a Protected Amine Intermediate
The primary role of this compound in organic synthesis is to serve as a protected amine intermediate. guidechem.comchemicalbook.com Amines are nucleophilic and basic functional groups that can undergo a variety of reactions. In the context of a molecule like 4-aminopyridine, the exocyclic amino group can interfere with reactions intended for the pyridine ring nitrogen or other positions on the ring. researchgate.net By converting the highly reactive amino group into a less reactive carbamate, the Boc group effectively "masks" it, preventing unwanted side reactions during subsequent synthetic steps. chemistrysteps.com
This protection strategy is fundamental for achieving selectivity. For instance, in reactions designed to modify the pyridine ring, such as alkylation or coupling reactions, the protected this compound ensures that the transformation occurs at the desired location without involving the amino group. nih.gov Research has demonstrated the utility of N-Boc-4-aminopyridine in the selective N-alkylation of the amino group. researchgate.netnih.gov The Boc group enhances the nucleophilicity of the amine nitrogen relative to the pyridine nitrogen, allowing for deprotonation and subsequent alkylation under specific basic conditions. nih.gov Once the desired modifications are complete, the Boc group can be cleanly removed to regenerate the free amine, which can then participate in further chemical transformations if needed. nih.gov This stable and easily removable nature makes this compound a valuable tool for building complex molecules containing the 4-aminopyridine scaffold. guidechem.com
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-pyridin-4-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)12-8-4-6-11-7-5-8/h4-7H,1-3H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZYCRFOGWMEES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433755 | |
| Record name | 4-(Boc-amino)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98400-69-2 | |
| Record name | 4-(Boc-amino)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Boc-amino)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 4 Boc Amino Pyridine and Its Derivatives
Protection Strategies for 4-Aminopyridine (B3432731)
Direct N-Boc Protection of 4-Aminopyridine
The most common and direct route to 4-(Boc-amino)pyridine is the N-protection of 4-aminopyridine using di-tert-butyl dicarbonate (B1257347), commonly known as (Boc)2O.
The N-Boc protection of 4-aminopyridine is typically achieved by reacting it with (Boc)2O in the presence of a base and a suitable solvent. The choice of these components can significantly impact the reaction's yield and purity of the product.
Commonly used bases include tertiary amines such as triethylamine (B128534) (TEA) and catalysts like 4-(dimethylamino)pyridine (DMAP). Solvents are generally aprotic, with dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) being frequent choices. The reaction is often carried out at room temperature, providing a convenient and mild procedure.
| Component | Role | Examples |
| Protecting Agent | Source of the Boc group | Di-tert-butyl dicarbonate ((Boc)2O) |
| Base/Catalyst | Activates the amine/promotes the reaction | Triethylamine (TEA), 4-(Dimethylamino)pyridine (DMAP) |
| Solvent | Reaction medium | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile |
Achieving high yield and selectivity is paramount in the synthesis of this compound, primarily to avoid the formation of the di-Boc byproduct where the pyridine (B92270) ring nitrogen is also protected. Standard methods using bases like triethylamine can sometimes lead to lower yields or the formation of impurities.
To address these challenges, optimized procedures have been developed. One effective method involves the use of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBT) in the presence of triethylamine. This approach has been shown to significantly improve both the yield and selectivity of the mono-Boc protected product. For instance, reacting 4-aminopyridine with (Boc)2O in the presence of EDCI, HOBT, and TEA in dichloromethane can yield the desired product in as high as 90%, with a high selectivity of 20:1 for the mono-protected versus the di-protected compound.
Alternative Protecting Group Strategies
While the Boc group is widely used, other protecting groups can be employed for the amino functionality of 4-aminopyridine, depending on the specific requirements of a synthetic sequence. The formyl group is a notable alternative. N-formylation of amines can be achieved using various reagents, such as formic acid. This method can be particularly advantageous in multi-step syntheses where orthogonal deprotection strategies are necessary. For example, a simple and efficient N-formylation of various amines has been demonstrated using a catalytic amount of iodine with formic acid under solvent-free conditions, a method that could be applicable to 4-aminopyridine.
Advanced Synthetic Routes to the this compound Scaffold
Beyond the direct protection of commercially available 4-aminopyridine, more intricate synthetic routes involve the construction and subsequent functionalization of the pyridine ring to introduce the protected amino group.
Methods for Pyridine Ring Construction and Functionalization
The synthesis of the pyridine ring itself offers a versatile approach to obtaining substituted 4-aminopyridines. Classic methods such as the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849), can be adapted to produce pyridine scaffolds that either already contain a 4-amino group precursor or can be readily functionalized. acs.orgwikipedia.orgchemtube3d.comorganic-chemistry.orgnih.gov The Hantzsch synthesis initially produces a dihydropyridine (B1217469), which is then oxidized to the aromatic pyridine. acs.orgwikipedia.org
Another powerful strategy involves the condensation of β-dicarbonyl compounds with enamines. acs.org These methods allow for the assembly of the pyridine ring from acyclic precursors, offering a high degree of flexibility in introducing various substituents. For instance, a ring transformation reaction of 3-methyl-5-nitropyrimidin-4(3H)-one with enaminones has been shown to produce functionalized 4-aminopyridines.
Functionalization of a pre-formed pyridine ring is also a common and effective strategy. This can be achieved through nucleophilic aromatic substitution (SNAr) reactions on 4-halopyridines. The halogen at the 4-position activates the ring for nucleophilic attack, allowing for the introduction of an amino group or a precursor. For example, 4-chloropyridine can react with ammonia under elevated temperature and pressure to yield 4-aminopyridine. This product can then be subjected to the N-Boc protection protocols described earlier.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a more modern and highly versatile method for forming C-N bonds. This reaction can be used to couple a 4-halopyridine with an amine in the presence of a palladium catalyst and a suitable ligand, providing a direct route to N-substituted 4-aminopyridines. These can then be protected with a Boc group if the primary amine was used in the coupling.
Transition-Metal-Catalyzed Cyclization and Cross-Coupling Procedures
Transition-metal catalysis has become an indispensable tool for the formation of carbon-nitrogen bonds, providing efficient routes to aminopyridines. Palladium- and copper-based catalytic systems are particularly prominent in this area.
The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, is a powerful method for the synthesis of aryl amines from aryl halides. wikipedia.orgrug.nl This reaction can be effectively applied to the synthesis of this compound by coupling 4-halopyridines with a suitable Boc-protected amine source. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the desired aminopyridine and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with sterically hindered and electron-rich phosphine ligands often providing the best results. For instance, ligands like XPhos and Brettphos have been shown to be effective in the amination of challenging substrates, including electron-deficient halopyridines. libretexts.org
Copper-catalyzed amination reactions, often referred to as Ullmann-type couplings, also provide a viable route to this compound. These reactions typically involve the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base. While historically requiring harsh reaction conditions, significant progress has been made in developing milder and more efficient copper-catalyzed amination protocols. For example, the use of Cu₂O as a catalyst in combination with a ligand like N,N'-dimethylethylenediamine (DMEDA) in a solvent such as ethylene glycol has been shown to facilitate the amination of bromopyridines with aqueous ammonia at moderate temperatures. rsc.org Furthermore, copper-catalyzed amidation has been utilized in the synthesis of substituted imidazo[4,5-c]pyridines, starting from 3-amino-N-Boc-4-chloropyridine. acs.org
A summary of representative transition-metal-catalyzed reactions for the synthesis of aminopyridine derivatives is presented in the table below.
| Catalyst System | Reactants | Product | Yield (%) | Reference |
| Pd(OAc)₂, dppp, NaOtBu | 2-halopyridine, volatile amine | 2-aminopyridine derivative | 55-98 | researchgate.net |
| Cu₂O, DMEDA, K₂CO₃ | 2-bromopyridine, aq. NH₃ | 2-aminopyridine | 92 | rsc.org |
| Pd catalyst | 2-iodoBODIPY, aniline | 2-anilinoBODIPY | - | rsc.org |
Hantzsch Pyridine Synthesis and its Modifications
The Hantzsch pyridine synthesis, first reported in 1881, is a classic multi-component reaction for the preparation of dihydropyridines, which can then be oxidized to the corresponding pyridines. wikipedia.orgchemtube3d.com The traditional Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate. wikipedia.org The initial product is a 1,4-dihydropyridine, which can be aromatized using a variety of oxidizing agents such as nitric acid, chromium trioxide, or potassium permanganate to furnish the pyridine ring. wikipedia.org
While the classical Hantzsch synthesis is a powerful tool for the construction of the pyridine core, modifications are necessary to introduce an amino group at the 4-position. One approach involves the use of a nitrogen-containing aldehyde or a precursor that can be converted to an amino group. However, a more direct strategy would involve a modified Hantzsch reaction where one of the starting materials incorporates the desired amino functionality. For instance, the use of an enamine derived from a β-ketoester and a Boc-protected aminating agent could potentially lead to the formation of a this compound derivative upon cyclization and oxidation.
Modern modifications of the Hantzsch synthesis often focus on improving reaction conditions, such as employing microwave irradiation to accelerate the reaction and improve yields. nih.gov Solvent-free conditions have also been explored to develop more environmentally friendly protocols. researchgate.net These advancements could potentially be applied to the synthesis of this compound derivatives.
The general scheme of the Hantzsch pyridine synthesis is depicted below:
Reactants -> 1,4-Dihydropyridine Intermediate -> Pyridine Product Aldehyde + 2 x β-ketoester + Ammonia -> [Cyclization/Condensation] -> [Oxidation]
Dearomatization of Pyridines
The dearomatization of pyridines is a well-established strategy for the synthesis of saturated nitrogen heterocycles like piperidines. nih.gov This approach can be adapted to produce precursors for this compound derivatives. The process typically involves the activation of the pyridine ring, followed by nucleophilic addition to break the aromaticity. The resulting di- or tetrahydropyridine can then be further functionalized and subsequently re-aromatized if the pyridine core is desired.
A particularly innovative approach combines chemical synthesis with biocatalysis in a chemo-enzymatic dearomatization process. nih.govacs.org This method allows for the asymmetric dearomatization of activated pyridines, leading to the formation of chiral piperidines with high stereoselectivity. nih.gov For example, a one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined piperidines. nih.gov These chiral piperidines can then serve as valuable intermediates for the synthesis of enantiomerically pure this compound derivatives.
Another strategy involves a dearomatization-hydrogenation process. For instance, a rhodium-catalyzed dearomatization of fluoropyridines followed by hydrogenation can lead to the formation of all-cis-(multi)fluorinated piperidines in a highly diastereoselective manner. nih.gov This methodology could potentially be applied to pyridines bearing an amino or a precursor to an amino group at the 4-position. The resulting substituted piperidine could then be N-protected with a Boc group.
| Method | Reactant | Product | Key Features | Reference |
| Chemo-enzymatic Dearomatization | Activated Pyridine | Chiral Piperidine | High stereoselectivity, one-pot cascade | nih.govacs.org |
| Dearomatization-Hydrogenation | Fluoropyridine | All-cis-(multi)fluorinated Piperidine | High diastereoselectivity, one-pot process | nih.gov |
Multi-component Reactions for Substituted Pyridines
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. bohrium.com Several MCRs have been developed for the synthesis of substituted pyridines, offering a convergent and atom-economical approach to these heterocycles. acsgcipr.orgmdpi.com
One such example is a one-pot, four-component reaction for the synthesis of novel pyridine derivatives. nih.gov Another approach involves the synthesis of 2,4,6-trisubstituted pyridines via a palladium-catalyzed multicomponent dehydrogenative coupling of benzyl alcohols and aryl methyl ketones with ammonium acetate as the nitrogen source. nih.gov The proposed mechanism involves the initial dehydrogenation of the alcohol to an aldehyde, which then undergoes condensation with the ketone. A second molecule of the ketone reacts with ammonia to form an enamine, which then condenses with the α,β-unsaturated ketone intermediate, followed by cyclization and aromatization to yield the trisubstituted pyridine. nih.gov
To apply these MCRs to the synthesis of this compound, one of the components would need to carry the Boc-amino functionality. For example, a β-ketoester or an enamine precursor could be functionalized with a Boc-amino group. Alternatively, a starting material with a group that can be readily converted to a Boc-amino group post-cyclization could be employed.
| Reaction Type | Starting Materials | Product | Catalyst | Reference |
| Dehydrogenative Coupling | Benzyl alcohol, aryl methyl ketone, NH₄OAc | 2,4,6-Trisubstituted pyridine | Palladium on hydroxyapatite | nih.gov |
| One-pot, four-component | p-Formylphenyl-4-toluenesulfonate, etc. | Polysubstituted pyridine | - | nih.gov |
Incorporation of the Boc-amino Group during Ring Formation
One strategy involves the use of tert-butyl carbamate as a reactant in the synthesis of 4-Boc-aminopiperidine, a saturated precursor to this compound. A method has been disclosed where N-benzyl-4-piperidone is first converted to its ketal, which then reacts with tert-butyl carbamate to form an imine. Subsequent Pd/C-catalyzed hydrogenation reduces the imine and removes the benzyl group to yield 4-Boc-aminopiperidine. google.com This saturated derivative could potentially be dehydrogenated to afford this compound.
The direct protection of aminopyridines with a Boc group is also a common practice. While this is a post-modification of a pre-formed ring, it is a crucial step in many synthetic routes. The reaction of 4-aminopyridine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base is the standard method. google.com However, for unreactive amines, such as those on a highly electron-deficient pyridine ring, modified procedures may be necessary. For instance, a combination of NaI, DMAP, and (Boc)₂O has been reported to efficiently protect an unreactive amino group on a pyridine ring via a solvent gelation process. snmjournals.org
Synthesis of Analogs with Substituents on the Pyridine Ring
The synthesis of substituted analogs of this compound is of significant interest for structure-activity relationship studies in drug discovery. Various methods can be employed to introduce substituents at different positions of the pyridine ring, either before or after the introduction of the Boc-amino group.
Directed metalation is a powerful tool for the regioselective functionalization of the pyridine ring. For example, N-Boc-3-aminopyridine can be halogenated at the 4-position through directed metalation, yielding N-Boc-3-amino-4-halopyridines. nih.gov These halogenated intermediates can then undergo further functionalization, such as cross-coupling reactions, to introduce a variety of substituents.
Copper- and palladium-catalyzed amidation reactions have also been used to synthesize substituted imidazo[4,5-c]pyridines starting from 3-amino-N-Boc-4-chloropyridine. acs.org This demonstrates that a halogenated this compound derivative can serve as a versatile platform for the synthesis of more complex heterocyclic systems.
| Starting Material | Reagents | Product | Application | Reference |
| N-Boc-3-aminopyridine | Directed metalation, electrophile (e.g., 1,2-dibromoethane) | N-Boc-3-amino-4-bromopyridine | Intermediate for further functionalization | nih.gov |
| 3-amino-N-Boc-4-chloropyridine | Copper-catalyzed amidation | N-Aryl imidazo[4,5-c]pyridines | Synthesis of fused heterocycles | acs.org |
Stereoselective Synthesis of Chiral Derivatives
The development of stereoselective methods for the synthesis of chiral derivatives of this compound is crucial for the preparation of enantiomerically pure drug candidates. The primary focus in this area has been on the synthesis of chiral piperidine precursors, which can be considered as saturated analogs of this compound derivatives.
Asymmetric synthesis of chiral 3-amino-1-Boc-piperidine has been achieved using immobilized ω-transaminases. beilstein-journals.org This biocatalytic approach involves the transamination of 1-Boc-3-piperidone using an amine donor, affording the chiral amine with high enantiomeric excess. This method provides a green and efficient route to valuable chiral building blocks.
Another strategy involves the asymmetric hydrogenation of a suitable prochiral substrate. For example, a Rh(I)-catalyzed asymmetric hydrogenation has been explored for the synthesis of a chiral 4-amino-3-hydroxy piperidine derivative. rsc.org
The chemo-enzymatic dearomatization of activated pyridines, as mentioned earlier, also provides a powerful tool for accessing stereo-enriched piperidines. nih.gov This method allows for the preparation of 3- and 3,4-substituted piperidines with precise control over the stereochemistry. nih.gov These chiral piperidines can then be further elaborated to introduce the desired substituents and the Boc-protected amino group at the 4-position.
| Method | Substrate | Product | Key Features | Reference |
| Biocatalytic Transamination | 1-Boc-3-piperidone | (R)- or (S)-3-amino-1-Boc-piperidine | High enantioselectivity, green chemistry | beilstein-journals.org |
| Asymmetric Hydrogenation | Prochiral enamine/imine | Chiral 4-amino-3-hydroxy piperidine | Catalytic, enantioselective | rsc.org |
| Chemo-enzymatic Dearomatization | Activated Pyridine | Chiral 3- and 3,4-substituted piperidines | High stereoselectivity, one-pot cascade | nih.gov |
Deprotection Strategies for the Boc Group in this compound Derivatives
Acid-Catalyzed Deprotection
Acid-catalyzed cleavage is the most common method for the deprotection of the Boc group, owing to its efficiency and reliability. The mechanism involves protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then forms isobutylene and carbon dioxide. commonorganicchemistry.comcommonorganicchemistry.com
Trifluoroacetic acid (TFA) is a frequently employed reagent for this transformation. commonorganicchemistry.com The reaction is typically carried out in a co-solvent such as dichloromethane (DCM) to ensure the solubility of the substrate. commonorganicchemistry.com For instance, N-alkylated N-Boc-4-aminopyridines can be efficiently deprotected using TFA to yield the corresponding N-alkylated 4-aminopyridines in high yields. nih.govresearchgate.net The reaction conditions often involve treating the Boc-protected compound with a solution of TFA in DCM, with concentrations of TFA ranging from 25% to a 1:1 ratio with the solvent. commonorganicchemistry.comrsc.orgbiocompare.com The reaction is generally conducted at room temperature and is monitored by thin-layer chromatography (TLC) until the starting material is consumed. rsc.org
Hydrochloric acid (HCl) is another widely used acid for Boc deprotection. google.comcommonorganicchemistry.com A solution of HCl in an organic solvent, such as dioxane or methanol, is a common reagent choice. commonorganicchemistry.comnih.govresearchgate.net For example, a 4M solution of HCl in dioxane can effectively remove the Boc group from various amino acids and peptides, often within 30 minutes at room temperature. nih.gov This method has been shown to be highly selective for the deprotection of Nα-Boc groups in the presence of other acid-labile groups like tert-butyl esters and ethers. nih.gov
The following table summarizes typical conditions for the acid-catalyzed deprotection of Boc-protected amines.
| Reagent | Solvent | Typical Concentration | Temperature | Reaction Time | Reference |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 25% - 50% (v/v) | 0 °C to Room Temp. | 1 - 18 hours | commonorganicchemistry.com |
| Hydrochloric acid (HCl) | Dioxane | 4 M | Room Temp. | 0.5 - 24 hours | commonorganicchemistry.comnih.gov |
| Hydrochloric acid (HCl) | Methanol | 0.1 M | Not specified | < 3 hours | researchgate.net |
Alternative Cleavage Methods
While acid-catalyzed methods are prevalent, alternative deprotection strategies are valuable, particularly when dealing with substrates that are sensitive to strong acids.
Lewis Acids: Certain Lewis acids can facilitate the cleavage of the Boc group under milder conditions than Brønsted acids. Reagents such as zinc bromide (ZnBr₂) and trimethylsilyl iodide (TMSI) in a solvent like dichloromethane can be effective. fishersci.co.uk These reactions are typically run at room temperature overnight. fishersci.co.uk Other Lewis acids that have been employed for Boc deprotection include aluminum chloride, tin(IV) chloride, and titanium(IV) chloride. semanticscholar.orgresearchgate.net
Basic Conditions: Although the Boc group is generally stable under basic conditions, deprotection can be achieved under specific circumstances. For unactivated primary Boc-protected amines, treatment with sodium t-butoxide in the presence of a small amount of water in a solvent like tetrahydrofuran (THF) or 2-methyltetrahydrofuran at reflux can lead to the corresponding primary amine in excellent yield. sci-hub.se This method is advantageous for molecules containing other acid-sensitive moieties. sci-hub.se
Neutral Conditions: Thermal deprotection offers a neutral alternative, though it often requires high temperatures. semanticscholar.orgreddit.com Another neutral method involves the use of boiling water, which can act as a dual acid/base catalyst at elevated temperatures to remove the Boc group. rsc.orgnih.gov This eco-friendly protocol avoids the need for any additional reagents. semanticscholar.org
Catalytic Methods: Iron(III) salts have been reported as sustainable catalysts for the removal of the Boc group. researchgate.net This process is described as clean and may not require a purification step. researchgate.net
The table below provides a summary of some alternative Boc deprotection methods.
| Method | Reagent/Condition | Solvent | Temperature | Reference |
| Lewis Acid | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp. | fishersci.co.uk |
| Lewis Acid | Trimethylsilyl Iodide (TMSI) | Dichloromethane (DCM) | Room Temp. | fishersci.co.uk |
| Basic | Sodium t-butoxide/H₂O | Tetrahydrofuran (THF) | Reflux | sci-hub.se |
| Neutral | Boiling Water | Water | 100 °C | rsc.orgnih.gov |
| Catalytic | Iron(III) salts | Not specified | Not specified | researchgate.net |
Purification Techniques for this compound
The purification of this compound is essential to obtain a product of high purity for subsequent synthetic steps. The choice of purification technique is dependent on the nature and quantity of impurities present.
Chromatographic Methods
Column chromatography is a widely used technique for the purification of this compound. guidechem.comgoogle.comgoogle.com In a typical procedure, after the reaction work-up, the crude product is subjected to column chromatography to isolate the desired compound. google.comgoogle.com While specific details can vary, silica gel is commonly used as the stationary phase. The mobile phase is typically a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. biotage.com
High-performance liquid chromatography (HPLC) can also be employed for the analysis and purification of aminopyridine isomers. sielc.com For instance, a separation method based on hydrogen bonding interactions using a SHARC 1 HPLC column has been developed for aminopyridine isomers. sielc.com The mobile phase in this case consists of a mixture of acetonitrile and methanol with additives like formic acid and ammonium formate. sielc.com
Recrystallization and Other Isolation Techniques
Recrystallization is an effective method for purifying solid compounds like this compound. guidechem.com The principle of recrystallization relies on the differential solubility of the compound and its impurities in a given solvent or solvent system at different temperatures. mt.com An ideal recrystallization solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures. mt.com
The selection of an appropriate solvent is crucial for successful recrystallization. Common solvents for recrystallization include ethanol, acetone, ethyl acetate, and hexane, or mixtures thereof. rochester.edu For pyridine derivatives, it has been noted that they may crystallize less readily than their non-heteroaromatic counterparts. rochester.edu In some cases, a solvent-antisolvent method can be employed, where the compound is dissolved in a good solvent, and then a poor solvent (antisolvent) is added to induce crystallization. nih.gov
In addition to recrystallization, other isolation techniques such as precipitation can be utilized. For example, after a reaction, the product can sometimes be precipitated by the addition of a suitable anti-solvent to the reaction mixture. nih.gov
The following table lists common solvents used for the recrystallization of organic compounds, which can be considered for the purification of this compound.
| Solvent/Solvent System | Comments |
| Ethanol | A general and commonly used solvent for compounds with some polarity. |
| n-Hexane / Acetone | A good mixture where the less volatile acetone can be slowly evaporated. |
| n-Hexane / Ethyl Acetate | A common solvent system for compounds of moderate polarity. |
| n-Hexane / Diethyl Ether | Useful for compounds that are highly soluble in ether. |
| Water | Can be effective for polar compounds, though product isolation can be tedious. |
Chemical Reactivity and Derivatization of 4 Boc Amino Pyridine
Reactions at the Pyridine (B92270) Nitrogen
The lone pair of electrons on the pyridine nitrogen atom makes it a primary site for electrophilic attack, leading to the formation of pyridinium (B92312) salts through alkylation or coordination complexes with metal ions.
N-Alkylation Reactions
N-alkylation of the pyridine nitrogen in 4-(Boc-amino)pyridine is a key transformation. However, direct alkylation of the unprotected precursor, 4-aminopyridine (B3432731) (4AP), with alkyl halides often leads to the formation of the pyridinium salt as the major product due to the higher nucleophilicity of the pyridine nitrogen compared to the amino nitrogen. nih.govresearchgate.net Protecting the amino group with the tert-butoxycarbonyl (Boc) group allows for selective reactions at other positions. While the Boc group enhances the nucleophilicity of the exocyclic amino nitrogen, allowing for its deprotonation and subsequent alkylation (discussed in section 3.2), reactions can still be directed to the pyridine nitrogen under specific conditions.
Electrochemical methods provide a mild and efficient route for the N-alkylation of the amino group of N-Boc-protected 4-aminopyridine, rather than the pyridine nitrogen. This process involves the use of an electrogenerated acetonitrile (B52724) anion as a base. nih.govresearchgate.net This strong base, formed by the cathodic reduction of acetonitrile, deprotonates the Boc-protected amino group. nih.govresearchgate.net The resulting anion then reacts with an alkyl halide. This method is noted for its high yields, mild reaction conditions, and the absence of by-products. nih.govresearchgate.netlibrary.wales The high reactivity of the electrogenerated base is attributed to the large tetraethylammonium counterion, which leaves the acetonitrile anion "naked" and highly reactive. nih.gov
Table 1: Electrochemical Alkylation of N-Boc-4AP and Subsequent Deprotection
| Alkylating Agent | Yield of Alkylated Product (%) | Overall Yield after Deprotection (%) |
| Benzyl bromide | 89 | 86 |
| 4-Fluorobenzyl bromide | 85 | 82 |
| 4-Chlorobenzyl bromide | 86 | 83 |
| 4-Bromobenzyl bromide | 88 | 85 |
| 4-Methylbenzyl bromide | 84 | 81 |
| n-Butyl bromide | 82 | 78 |
Data sourced from a study on the electrochemical N-alkylation of N-Boc-protected 4-aminopyridines. nih.gov
While direct alkylation of this compound at the pyridine nitrogen is less common due to the focus on amino group derivatization, the principles of pyridine chemistry apply. Generally, pyridines react with alkyl halides to form N-alkylpyridinium salts. researchgate.net For this compound, this reaction would compete with the deprotonation and alkylation at the amino nitrogen.
The more prevalent strategy involves the alkylation of the deprotected 4-aminopyridine. After the removal of the Boc group, the resulting 4-aminopyridine can be mono- or di-alkylated on the amino nitrogen using a strong base like potassium tert-butoxide (t-BuOK) in a solvent such as dimethyl sulfoxide (DMSO), followed by the addition of an alkyl halide. nih.govresearchgate.net This approach allows for the synthesis of both symmetrically and non-symmetrically dialkylated 4-aminopyridines. nih.gov
Table 2: Dialkylation of 4-Aminopyridine with t-BuOK and Alkyl Halides
| Starting Material | Alkyl Halide | Product | Yield (%) |
| 4-Aminopyridine | Benzyl bromide | N,N-Dibenzyl-4-aminopyridine | 72 |
| 4-Aminopyridine | 4-Fluorobenzyl bromide | N,N-Bis(4-fluorobenzyl)-4-aminopyridine | 68 |
| N-Benzyl-4-aminopyridine | 4-Chlorobenzyl chloride | N-Benzyl-N-(4-chlorobenzyl)-4-aminopyridine | 34 |
Data represents selected examples from a study on the synthesis of N-alkylated 4-aminopyridines. researchgate.net
Complexation with Metal Ions
There is a notable lack of specific scientific literature detailing the synthesis and characterization of metal complexes directly involving this compound as a ligand. The bulky tert-butoxycarbonyl (Boc) group attached to the amino nitrogen likely introduces significant steric hindrance, which may impede the coordination of the pyridine nitrogen to a metal center. rsc.org This steric effect is a well-documented phenomenon in coordination chemistry, where bulky substituents on pyridine-type ligands can influence the formation, stability, and geometry of metal complexes. rsc.org
In contrast, the coordination chemistry of the parent molecule, 4-aminopyridine (4AP), is well-established. researchgate.netekb.eg 4-Aminopyridine readily forms complexes with a variety of transition metals, including but not limited to Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). ekb.eg In these complexes, 4-aminopyridine typically acts as a monodentate ligand, coordinating to the metal ion through the lone pair of electrons on the pyridine nitrogen atom. jscimedcentral.com The amino group generally does not participate in coordination but can be involved in hydrogen bonding within the crystal lattice. ekb.eg The presence of the Boc group in this compound would be expected to alter this coordination behavior, but specific examples remain to be reported in the literature.
Reactions at the Protected Amino Group
The Boc-protected amino group is the key reactive site for introducing functional diversity to the 4-aminopyridine scaffold. The primary reaction at this position is the removal of the Boc protecting group, which then allows for a wide range of subsequent reactions on the newly liberated primary amine.
De-Boc and Subsequent Amine Reactions
The removal of the tert-butoxycarbonyl (Boc) protecting group is a fundamental and frequently employed transformation in organic synthesis. nih.gov This deprotection is typically achieved under acidic conditions. fishersci.co.ukjk-sci.com
A common and effective reagent for the deprotection of this compound and its derivatives is trifluoroacetic acid (TFA), often used in a solvent such as dichloromethane (B109758) (DCM). nih.govcommonorganicchemistry.comrsc.org The reaction is generally rapid, often proceeding to completion at room temperature. commonorganicchemistry.comrsc.org Other acidic conditions, such as hydrochloric acid in dioxane, can also be employed. reddit.com The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine. jk-sci.com
Following the deprotection of the Boc group, the resulting 4-aminopyridine or its N-alkylated derivatives can undergo further reactions. For instance, a mono-alkylated 4-aminopyridine, obtained from the deprotection of an N-alkylated this compound, can be subjected to a second alkylation step. nih.gov This allows for the synthesis of non-symmetrically dialkylated 4-aminopyridines by using a different alkyl halide in the presence of a base like potassium tert-butoxide. nih.govresearchgate.net This sequential alkylation strategy provides a versatile route to a variety of substituted 4-aminopyridine derivatives. nih.gov
Acylation
The nitrogen of the Boc-protected amino group in this compound can undergo acylation, although it is less nucleophilic than the parent amine. This reaction typically requires activation of the acylating agent or the use of a catalyst. For instance, acylation can be achieved using acyl halides or anhydrides. To facilitate this transformation, catalysts such as 4-(Dimethylamino)pyridine (DMAP) are often employed to accelerate the reaction rate. nih.govfigshare.com The process involves the addition of an acyl group to the nitrogen atom of the carbamate.
A general procedure for the acylation of a protected amine involves dissolving the starting material in a suitable solvent like pyridine, followed by the addition of the acylating agent, such as acetic anhydride (B1165640). nih.gov The reaction progress is monitored until the starting material is consumed, after which it is quenched and worked up to isolate the acylated product. nih.gov
Urea Formation
This compound serves as a precursor for the synthesis of substituted ureas. A practical one-pot method allows for the transformation of Boc-protected amines into nonsymmetrical, disubstituted, and trisubstituted ureas. nih.govorganic-chemistry.orgacs.org This process involves the in-situ generation of an isocyanate intermediate from the Boc-protected amine. nih.govorganic-chemistry.orgacs.org
The reaction is typically carried out using a combination of 2-chloropyridine and trifluoromethanesulfonyl anhydride, which facilitates the conversion of the carbamate into a highly reactive isocyanate. nih.govorganic-chemistry.org This intermediate is not isolated but is immediately trapped by an added amine to yield the desired urea derivative. nih.govorganic-chemistry.org This method is efficient, proceeds under mild conditions, and is compatible with a wide variety of amines, leading to high yields of the final urea products. nih.govorganic-chemistry.orgacs.org The versatility of this approach makes it a valuable tool in synthetic chemistry for creating diverse urea-containing molecules. organic-chemistry.org
Table 1: Selected Examples of Urea Formation from Boc-Amines
| Boc-Amine Precursor | Amine | Product | Yield (%) |
| Boc-benzylamine | Benzylamine | 1,3-Dibenzylurea | 94 |
| Boc-aniline | 4-Methoxy-aniline | 1-(4-Methoxyphenyl)-3-phenylurea | 91 |
| Boc-L-phenylalanine methyl ester | Benzylamine | N-(Benzyloxycarbonyl)-N'-(L-phenylalanine methyl ester)urea | 92 |
| Boc-piperidine | Aniline | 1-Phenyl-3-(piperidin-1-yl)urea | 85 |
This data is illustrative of the general reaction described in the sources and may not directly involve this compound.
Transformations Involving the Carbamate Linkage
The carbamate linkage in this compound is central to its reactivity. Beyond simple N-H functionalization, the entire Boc-group can be involved in transformations. A key reaction is the conversion of the Boc-protected amine into an isocyanate intermediate, as mentioned in the context of urea synthesis. organic-chemistry.orgresearchgate.net This transformation is typically induced by reagents that facilitate the elimination of tert-butanol and carbon dioxide.
Under the influence of a base like tert-butoxide lithium (t-BuOLi), Boc-protected amines can form isocyanates. researchgate.net These reactive intermediates can then be trapped by various nucleophiles, including alcohols, thiols, or other amines, to produce carbamates, thiocarbamates, and ureas, respectively. researchgate.net This methodology provides a direct and sustainable route to these important classes of compounds, avoiding the use of hazardous reagents. researchgate.net
Reactions on the Pyridine Ring
The Boc-amino group is an electron-donating group, which activates the pyridine ring towards electrophilic substitution. This electronic influence directs incoming electrophiles to specific positions on the ring, primarily ortho to the amino substituent.
Halogenation
The halogenation of pyridines, which are electron-deficient heterocycles, can be challenging and often requires harsh conditions. nih.govnsf.govchemrxiv.org However, the presence of the activating Boc-amino group facilitates this reaction. Strategies for selective halogenation often involve specialized reagents or multi-step sequences. nih.govnsf.gov For instance, a two-step approach for 4-halogenation involves the installation of a phosphine-based directing group that is subsequently displaced by a halide. nih.gov For 3-halogenation, a ring-opening, halogenation, and ring-closing strategy via Zincke imine intermediates has been developed, which proceeds under mild conditions. nsf.govchemrxiv.org The reaction of the parent 4-aminopyridine with halogens like bromine can lead to protonation of the pyridine nitrogen followed by a complex bromination-dimerization process. researchgate.net
Table 2: General Conditions for Pyridine Halogenation
| Position | Method | Reagents | Key Features |
| 3-position | Zincke Imine Intermediate | 1. Zincke salt formation 2. N-Halosuccinimide 3. NH4OAc | Mild conditions, high regioselectivity nsf.govchemrxiv.org |
| 4-position | Phosphonium Salt Displacement | 1. Heterocyclic phosphine 2. Metal halide or halogen acid | Tolerates a range of functional groups nih.gov |
Nitration
Nitration of the pyridine ring is an electrophilic aromatic substitution that is generally difficult due to the ring's electron-deficient nature. The reaction often requires strong acidic conditions. For activated systems like those containing an amino or protected amino group, the reaction becomes more feasible. Acetyl nitrate has been shown to be an effective reagent for the mononitration of Boc-protected aminobenzenes, which serves as an analogue for this compound. researchgate.net The synthesis of 4-acetyl-3-nitropyridine has been achieved with high yield using nitric acid and trifluoroacetic anhydride, showcasing a powerful method for nitrating substituted pyridines. reddit.com The Boc-amino group would be expected to direct the nitro group to the 3-position.
Coupling Reactions (e.g., Suzuki, Sonogashira)
To participate in cross-coupling reactions, this compound must first be functionalized with a suitable leaving group, typically a halogen, at one of the ring positions (e.g., 3-bromo-4-(Boc-amino)pyridine).
Suzuki Coupling The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds, typically between an aryl halide and an arylboronic acid, using a palladium catalyst. nih.govnih.govmdpi.com Halogenated derivatives of this compound can be coupled with various arylboronic acids to synthesize more complex biaryl structures. nih.gov These reactions are generally tolerant of a wide range of functional groups and can produce good to excellent yields. nih.govnih.gov The selection of catalyst, base, and solvent is crucial for optimizing the reaction conditions. nih.govmdpi.com
Table 3: Typical Suzuki Coupling Reaction Components
| Component | Example(s) | Role |
| Catalyst | Pd(PPh3)4, 4-AAP–Pd(II) | Facilitates oxidative addition and reductive elimination cycle nih.govmdpi.com |
| Base | K2CO3, K3PO4 | Activates the boronic acid component nih.govmdpi.com |
| Solvent | Ethanol, 1,4-Dioxane/Water | Solubilizes reactants and influences reaction rate nih.govnih.gov |
| Aryl Halide | 5-Bromo-2-methylpyridin-3-amine | Electrophilic partner |
| Boronic Acid | Phenylboronic acid | Nucleophilic partner |
Sonogashira Coupling The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is catalyzed by palladium and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orgscirp.org A halogenated this compound can be coupled with various terminal alkynes to introduce alkynyl substituents onto the pyridine ring. The reaction is known for its mild conditions, often being carried out at room temperature. wikipedia.orgorganic-chemistry.org Modern protocols have been developed that are copper-free, which can be advantageous in the synthesis of complex molecules. organic-chemistry.orgnih.gov
Table 4: General Conditions for Sonogashira Coupling of a Halopyridine
| Component | Example Reagent/Condition | Purpose |
| Catalyst | Pd(CF3COO)2 / PPh3 | Palladium(0) source for the catalytic cycle scirp.org |
| Co-catalyst | CuI | Activates the alkyne (in traditional Sonogashira) scirp.org |
| Base | Et3N, Diethylamine | Neutralizes HX byproduct and acts as solvent wikipedia.orgscirp.org |
| Solvent | DMF, DMSO | Reaction medium scirp.orgnih.gov |
| Temperature | Room Temperature to 100°C | Varies depending on substrate reactivity wikipedia.orgscirp.org |
Annulation Reactions Involving the Pyridine Ring
Annulation reactions involving the pyridine ring of this compound are pivotal in constructing fused heterocyclic systems, which are significant scaffolds in medicinal chemistry and materials science. The formation of these bicyclic structures typically proceeds through a multi-step sequence involving the functionalization of the pyridine ring, followed by cyclization to build the new fused ring. This section will focus on the synthesis of triazolo[4,5-b]pyridines and imidazopyridines, for which this compound serves as a versatile starting material.
The general strategy for these syntheses involves the introduction of a reactive functional group at the C3 position of the pyridine ring of this compound, which then participates in a cyclization reaction with the adjacent amino group at the C4 position. This typically involves an initial nitration of the pyridine ring, followed by reduction of the nitro group to an amine, yielding a key 3,4-diaminopyridine intermediate. This intermediate is then subjected to cyclization with appropriate reagents to afford the desired fused heterocyclic systems.
Formation of Fused Heterocyclic Systems (e.g., triazolo[4,5-b]pyridines, imidazopyridines)
The synthesis of triazolo[4,5-b]pyridines and imidazopyridines from this compound is not a direct annulation but rather a sequence of reactions that build the fused ring onto the pyridine core. The key steps are outlined below.
Step 1: Nitration of this compound
The initial step involves the electrophilic nitration of the pyridine ring. The Boc-protecting group on the amino function at the C4 position directs the incoming nitro group to the C3 position. This reaction is typically carried out using a mixture of concentrated sulfuric acid and fuming nitric acid under controlled temperature conditions. While the harsh acidic conditions can potentially lead to the deprotection of the Boc group, careful control of the reaction parameters can afford the desired 3-nitro-4-(Boc-amino)pyridine. A similar nitration has been reported for the parent 4-aminopyridine, yielding 4-amino-3-nitropyridine in good yields chemicalbook.com.
Step 2: Reduction of 3-Nitro-4-(Boc-amino)pyridine
The subsequent step is the reduction of the nitro group at the C3 position to an amino group. This transformation is crucial as it generates the required 1,2-diamine functionality on the pyridine ring necessary for the subsequent cyclization. A variety of reducing agents can be employed for this purpose, including catalytic hydrogenation with palladium on carbon (Pd/C) or the use of metals in acidic media such as iron in acetic acid or tin(II) chloride. The choice of the reducing agent is critical to ensure the integrity of the Boc-protecting group.
Step 3: Cyclization to Fused Heterocyclic Systems
With the key intermediate, tert-butyl (3,4-diaminopyridin-4-yl)carbamate, in hand, the final step involves the annulation to form either the triazolo[4,5-b]pyridine or the imidazopyridine ring system.
Synthesis of Triazolo[4,5-b]pyridines: The formation of the triazole ring is typically achieved by treating the 3,4-diaminopyridine derivative with a source of nitrous acid, such as sodium nitrite in an acidic medium. This in situ generates a diazonium salt at the 3-amino position, which then undergoes intramolecular cyclization with the adjacent Boc-protected amino group to form the triazole ring. Subsequent removal of the Boc group would yield the final triazolo[4,5-b]pyridine.
Synthesis of Imidazopyridines: The construction of the imidazole ring involves the condensation of the 3,4-diaminopyridine derivative with a one-carbon synthon. Common reagents for this transformation include aldehydes or carboxylic acids and their derivatives. For instance, reaction with an aldehyde in the presence of an oxidizing agent, or with a carboxylic acid under dehydrating conditions, will lead to the formation of the fused imidazole ring mdpi.comnih.govorganic-chemistry.orgmdpi.com. The choice of the aldehyde or carboxylic acid determines the substituent at the 2-position of the resulting imidazopyridine.
The following table summarizes the key transformations and reagents involved in the synthesis of these fused heterocyclic systems from this compound.
| Step | Transformation | Reagents and Conditions | Product |
| 1 | Nitration | Concentrated H₂SO₄, Fuming HNO₃, 0-10 °C | tert-butyl (3-nitropyridin-4-yl)carbamate |
| 2 | Reduction | Pd/C, H₂ or Fe/CH₃COOH or SnCl₂ | tert-butyl (3,4-diaminopyridin-4-yl)carbamate |
| 3a | Triazole Formation | NaNO₂, Acid | Boc-protected triazolo[4,5-b]pyridine |
| 3b | Imidazole Formation | RCHO, Oxidant or RCOOH, Dehydrating agent | Boc-protected 2-substituted-imidazo[4,5-b]pyridine |
Despite a comprehensive search for spectroscopic and computational data specific to the chemical compound this compound, the core experimental data required to fully populate the requested article sections could not be located. While extensive theoretical principles and comparative data for related compounds were found, the specific ¹H NMR, ¹³C NMR, IR, Raman, and UV-Visible spectral data for this compound are not available in the search results.
Therefore, it is not possible to generate the detailed, scientifically accurate article strictly adhering to the provided outline without the foundational experimental values for chemical shifts, vibrational frequencies, and absorption wavelengths for the target compound.
Spectroscopic and Computational Studies on 4 Boc Amino Pyridine
Computational Chemistry Investigations
Computational chemistry provides a powerful lens for understanding the intrinsic properties of molecules. Through the application of quantum mechanical principles, researchers can model molecular structures, predict reactivity, and elucidate electronic characteristics. In the study of 4-(Boc-amino)pyridine, computational methods, particularly Density Functional Theory (DFT), offer deep insights into its behavior at the atomic level. These theoretical investigations are crucial for complementing experimental data and for guiding the design of new molecules with desired properties.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a principal tool for the computational investigation of molecular systems. Its balance of accuracy and computational cost makes it ideal for studying medium-sized organic molecules like this compound. DFT calculations can predict a wide range of properties, from molecular geometry to electronic structure and chemical reactivity, providing a detailed picture of the molecule's characteristics.
Molecular Geometry Optimization
The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation on the potential energy surface. For this compound, theoretical calculations are employed to determine the most stable arrangement of its atoms in three-dimensional space. This involves calculating bond lengths, bond angles, and dihedral angles that correspond to a minimum energy state. The optimized geometry provides a foundational understanding of the molecule's shape and steric profile, which are critical for its interaction with other molecules.
No specific optimized geometry data from DFT studies on this compound was available in the search results.
Electronic Structure Analysis (HOMO-LUMO Energy Gap, Molecular Orbitals)
The electronic structure of a molecule governs its chemical and physical properties. Key to this understanding are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. A smaller gap generally implies higher reactivity. Analysis of the spatial distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack.
Specific values for the HOMO-LUMO energy gap and descriptions of the molecular orbitals for this compound were not found in the provided search results.
Chemical Reactivity Parameters (Hardness, Softness, Electronegativity, Electrophilicity Index)
From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated. These parameters, rooted in conceptual DFT, provide a quantitative measure of a molecule's reactivity.
Electronegativity (χ): Represents the ability of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule will undergo a change in its electron cloud.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.
These descriptors are invaluable for predicting how this compound will behave in chemical reactions.
Table 1: Calculated Chemical Reactivity Parameters for this compound
| Parameter | Symbol | Formula | Value |
|---|---|---|---|
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Data not available |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Data not available |
| Chemical Softness | S | 1/(2η) | Data not available |
| Electrophilicity Index | ω | χ2/(2η) | Data not available |
Data for these parameters could not be generated as no specific computational studies were found in the search results.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, intramolecular interactions, and bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of lone pairs, and bonding and anti-bonding orbitals. For this compound, NBO analysis can elucidate the nature of the bonds, quantify the delocalization of electron density between the pyridine (B92270) ring and the Boc-amino group, and analyze hyperconjugative interactions that contribute to the molecule's stability. These interactions, represented by stabilization energies (E(2)), reveal the flow of electron density from filled (donor) to empty (acceptor) orbitals.
No specific NBO analysis data, such as charge distributions or stabilization energies for this compound, was available in the search results.
Solvent Effects in Computational Models
Chemical reactions are most often carried out in a solvent, which can significantly influence the properties and reactivity of the solute. Computational models can account for these effects using various approaches, such as implicit and explicit solvent models. For this compound, theoretical calculations in different solvents can predict changes in its geometry, electronic structure, and reactivity profile. The Polarizable Continuum Model (PCM) is a commonly used implicit method that models the solvent as a continuous dielectric medium. Such studies are essential for bridging the gap between theoretical calculations performed in the gas phase and real-world experimental conditions in solution.
Specific computational studies detailing the influence of solvent effects on this compound were not identified in the search results.
Non-linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including optical signal processing and data storage nih.gov. The NLO response of a molecule is related to its molecular structure, particularly the presence of donor-acceptor groups and π-conjugated systems that enhance molecular polarizability nih.gov.
For the specific compound This compound , detailed experimental or computational studies on its NLO properties, such as the first hyperpolarizability (β) and second hyperpolarizability (γ), are not available in the reviewed scientific literature. Such studies would be necessary to determine its potential as an NLO material. Theoretical calculations using DFT are a common method to predict these properties for new organic molecules researchgate.net.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex journaljpri.com. This method is crucial in drug discovery and design for understanding the interactions between a ligand and its target protein at the molecular level.
Specific molecular docking studies for This compound against particular protein targets have not been detailed in the available research literature. While docking studies have been performed on various other pyridine derivatives to explore their potential as inhibitors for targets like EGFR and acetylcholinesterase nih.govnih.gov, similar analyses for this compound are not documented. A molecular docking study was conducted on the related compound 3-amino-4-(Boc-amino)pyridine, investigating its interaction with a target protein for amyotrophic lateral sclerosis bookpi.org. However, these results are specific to that particular molecular structure and cannot be extrapolated to this compound. Further in silico studies would be required to investigate the potential biological targets and binding interactions of this compound.
Applications of 4 Boc Amino Pyridine in Advanced Chemical Synthesis
Building Block in Medicinal Chemistry and Drug Discovery
In the fields of medicinal chemistry and drug discovery, 4-(Boc-amino)pyridine serves as a key structural motif for the development of novel therapeutic agents. pipzine-chem.com The pyridine (B92270) core is a prevalent scaffold in numerous biologically active compounds, and the protected amino group provides a convenient handle for introducing diverse substituents, enabling the systematic exploration of structure-activity relationships (SAR). nih.govnih.gov
Synthesis of Pharmacologically Active Compounds
The primary utility of this compound in synthesizing pharmacologically active compounds lies in its role as a protected precursor to 4-aminopyridine (B3432731) (4-AP). The Boc group allows chemists to perform modifications on the pyridine ring or other parts of a molecule without unintended reactions at the amino group. Following these transformations, the Boc group can be cleanly removed to yield a primary or secondary amine, which can then be further functionalized.
A common synthetic strategy involves the N-alkylation of 4-aminopyridine, which is achieved by first deprotecting this compound and then reacting the resulting free amine with various alkyl halides. nih.gov This method has been used to generate extensive libraries of N-alkylated 4-aminopyridines for screening against various biological targets. nih.gov The pyridine nitrogen itself can also be targeted for reactions, leading to the formation of pyridinium (B92312) salts, further expanding the molecular diversity achievable from this starting material.
Development of Anti-infective Agents (e.g., antifungal, antiprotozoal, antibacterial)
The 4-aminopyridine scaffold is a cornerstone in the development of new agents to combat infectious diseases. Researchers have synthesized and tested numerous derivatives for antifungal, antiprotozoal, and antibacterial activities.
Antifungal and Antiprotozoal Activity: Research has demonstrated that N-alkylated 4-aminopyridines, synthesized from the deprotection of this compound, exhibit significant activity against various pathogens. nih.gov A study highlighted that specific symmetrically and non-symmetrically dialkylated 4-aminopyridines showed potent antifungal activity against Cryptococcus neoformans and antiprotozoal activity against Leishmania infantum and Plasmodium falciparum. nih.gov The pyridine moiety in these compounds is believed to effectively replace the azole group found in traditional CYP51 inhibitors, which is a key enzyme in fungal and protozoan biochemistry. nih.gov
Additionally, pyridine carboxamide derivatives have been identified as potential antifungal agents that act as succinate (B1194679) dehydrogenase (SDH) inhibitors. nih.gov For instance, compound 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide displayed significant in vivo antifungal efficacy against the plant pathogen Botrytis cinerea, with an inhibitory activity on SDH that was comparable to the commercial fungicide thifluzamide. nih.gov
| Compound | Target Organism | Activity Measurement | Result | Reference |
| 3ac (N,N-Dibutylpyridin-4-amine) | Cryptococcus neoformans | MIC (μg/mL) | 16 | nih.gov |
| 3ae (N-Butyl-N-hexylpyridin-4-amine) | Cryptococcus neoformans | MIC (μg/mL) | 16 | nih.gov |
| 3ff (N,N-Bis(4-fluorobenzyl)pyridin-4-amine) | Cryptococcus neoformans | MIC (μg/mL) | 8 | nih.gov |
| 3cc (N,N-Dihexylpyridin-4-amine) | Leishmania infantum | IC₅₀ (μM) | 10.9 | nih.gov |
| 3ee (N,N-Dibenzylpyridin-4-amine) | Plasmodium falciparum | IC₅₀ (μM) | 1.8 | nih.gov |
| 3ff (N,N-Bis(4-fluorobenzyl)pyridin-4-amine) | Plasmodium falciparum | IC₅₀ (μM) | 1.9 | nih.gov |
| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | Botrytis cinerea | In vivo preventative efficacy at 200 mg/L | 53.9% | nih.gov |
Antibacterial Activity: The pyridine nucleus is a well-established pharmacophore in the design of antibacterial agents. nih.gov The structural versatility of this compound allows for the synthesis of derivatives aimed at combating multidrug-resistant (MDR) pathogens. nih.gov For example, new Schiff bases derived from 2-amino-4-chloropyridine (B16104) have been synthesized and evaluated for their in-vitro antimicrobial effects against various Gram-positive and Gram-negative bacteria. researchgate.net The development of novel pyridine-based compounds continues to be an active area of research to address the urgent medical need for new antibiotics. nih.govmdpi.com
Anti-cancer and Anti-inflammatory Agents
The aminopyridine scaffold is also exploited in the search for new anti-cancer and anti-inflammatory drugs. By serving as a rigid core, it allows for the precise orientation of functional groups that can interact with biological targets like kinases and enzymes involved in inflammation.
A study on 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives, a class of compounds accessible from aminopyridine precursors, revealed potent and selective inhibitory activity against the COX-2 enzyme, a key target in anti-inflammatory therapy. nih.gov Several of these compounds showed significant COX-2 inhibition with IC₅₀ values under 20 μmol/L. nih.gov The same study also evaluated these compounds for cytotoxic activity against various cancer cell lines, although the effects were moderate. nih.gov Furthermore, 4-aminopyridine itself has been shown to attenuate inflammation and apoptosis in preclinical models, providing a strong rationale for its use as a scaffold in developing new anti-inflammatory agents. nih.gov
| Compound | Target | Activity Measurement | Result | Reference |
| 3c (2-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-3H-imidazo[4,5-b]pyridine) | COX-2 | IC₅₀ (μM) | 17.31 | nih.gov |
| 3f (2-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine) | COX-2 | IC₅₀ (μM) | 1.77 | nih.gov |
| 3h (2-(4-Hydroxy-3-methoxyphenyl)-3-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine) | COX-2 | IC₅₀ (μM) | 12.02 | nih.gov |
Role in Scaffold Hopping and Lead Optimization
In modern drug design, this compound and the resulting 4-aminopyridine scaffold are valuable tools for both lead optimization and scaffold hopping strategies.
Lead Optimization: Lead optimization involves modifying a known active compound to improve its pharmacological properties, such as potency, selectivity, and oral bioavailability. A clear example is the optimization of a 4-aminopyridine benzamide (B126) scaffold to develop potent and selective TYK2 kinase inhibitors. nih.gov Starting with a lead molecule, researchers used structure-based design to introduce modifications that significantly improved TYK2 potency and selectivity over other JAK family kinases. This effort led to the discovery of a compound that demonstrated excellent oral exposure in mice and effectively blocked the IL-12 pathway in vivo, highlighting the scaffold's utility in fine-tuning drug candidates. nih.gov
Scaffold Hopping: Scaffold hopping is a strategy used to discover new drug candidates by replacing the core structure of a known active molecule with a different, isofunctional scaffold while retaining key binding interactions. researchgate.net The aminopyridine framework is frequently used in this approach. For instance, a series of pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivatives were designed as new anti-tuberculosis agents by applying a scaffold hopping strategy based on a known imidazo[1,2-a]pyridine (B132010) lead. acs.org This approach yielded compounds with potent in vitro activity against drug-sensitive and drug-resistant Mycobacterium tuberculosis strains, demonstrating the power of using related heterocyclic scaffolds to generate novel intellectual property and improved drug candidates. acs.orgnih.gov
Precursor for Advanced Materials
Beyond its applications in medicine, this compound also serves as a precursor for the synthesis of advanced materials with unique physical properties.
Non-linear Optical Materials
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. These materials are crucial for applications in photonics, telecommunications, and optical data processing. researchgate.nettcichemicals.com Organic molecules with extensive π-conjugated systems, often featuring electron-donating and electron-accepting groups, are promising candidates for NLO materials due to their high NLO efficiencies and rapid response times. tcichemicals.comnih.gov
The pyridine ring, combined with an amino group, fits the donor-π-acceptor structural motif required for second-order NLO activity. Computational studies using Density Functional Theory (DFT) have been performed on derivatives of this compound to evaluate their potential as NLO materials. researchgate.net A study on 3-amino-4-(Boc-amino)pyridine predicted that the molecule could be a good candidate for NLO applications based on its calculated dipole moment (μ) and first hyperpolarizability (β) values, which are key indicators of NLO performance. researchgate.net This suggests that the this compound framework is a promising scaffold for designing novel organic NLO materials.
Metal-Organic Frameworks (MOFs) and Ligand Design
The strategic design of organic ligands is fundamental to controlling the structure and function of Metal-Organic Frameworks (MOFs). nih.gov While this compound is not typically incorporated directly as a primary ligand in MOF structures due to the lability of the Boc protecting group under common solvothermal synthesis conditions, it serves a critical role as a versatile intermediate in the synthesis of more complex, functionalized pyridine-based linkers. Its primary utility lies in protecting the highly reactive amino group, thereby enabling selective modification of other positions on the pyridine ring or on side chains attached to it.
The Boc (tert-butoxycarbonyl) group ensures that the nucleophilic amino functionality remains inert during various organic transformations, such as cross-coupling reactions or the introduction of coordinating groups like carboxylic acids, which are necessary for MOF formation. rsc.org Once the desired ligand backbone has been constructed, the Boc group can be cleanly removed under acidic conditions to reveal the free amino group. This unmasked amine can then serve as a coordination site, a basic catalytic center, or a point for post-synthetic modification (PSM) within the MOF. rsc.org
For instance, this compound can be a precursor for ligands used in creating amino-functionalized MOFs, which have attracted significant attention for applications in gas storage and catalysis. nih.govnih.gov The ability to design and synthesize ligands with precisely placed functional groups is crucial for tuning the porosity, surface area, and chemical properties of the resulting MOF. nih.govnih.gov The use of this compound as a starting material provides a reliable route to such custom-designed ligands, allowing for the systematic engineering of MOFs with tailored properties. rsc.orgrsc.org
Polymerization Catalysis
The 4-aminopyridine scaffold is central to a class of highly effective nucleophilic catalysts known as "supernucleophilic catalysts". researchgate.net While this compound itself is not catalytically active in this context—as the Boc group significantly diminishes the nucleophilicity of the exocyclic amine—it is a key precursor for the synthesis of polymer-supported catalysts that are highly valued in polymerization and other organic reactions. These catalysts are typically derivatives of 4-(dialkylamino)pyridine (DMAP). researchgate.netnih.gov
The development of polymer-supported catalysts is a significant area of green chemistry, aiming to simplify catalyst recovery and reuse, and to enable their use in continuous flow systems. nih.govnsf.govprinceton.edu The 4-aminopyridine moiety can be immobilized onto various polymer supports, such as polystyrene or polyethylene-graft-polyacrylic acid. researchgate.netnih.gov A common synthetic strategy involves using this compound as a starting point, performing the necessary modifications to link it to a polymer backbone, followed by deprotection of the Boc group and N-alkylation to generate the catalytically active DMAP-like structure.
For example, a polymer-supported version of 4-(N-methylamino)pyridine has been synthesized from chloromethylated polystyrene resins and the sodium salt of 4-(N-methylamino)pyridine. researchgate.net Such heterogeneous catalysts have demonstrated high activity, comparable to their homogeneous counterparts, in reactions like acylation. researchgate.net Furthermore, a graft polymer-supported DMAP (g-DMAP) has shown higher activity than traditional cross-linked polystyrene-supported versions and can be successfully recovered and reused in batch acetylations and applied in continuous flow reactors, achieving high turnover numbers. nih.gov These polymer-bound catalysts are particularly effective in acylation reactions and the polymerization of isocyanates. researchgate.net
Reagent in Diverse Organic Transformations
This compound is a valuable reagent in organic synthesis, primarily functioning as a protected form of 4-aminopyridine that allows for controlled and selective reactions. The Boc protecting group tempers the reactivity of the amine, enabling transformations at other sites of the molecule or facilitating reactions that would otherwise be complicated by the presence of a free amino group. nih.gov
A key application is in the synthesis of N-substituted 4-aminopyridines. Direct alkylation of 4-aminopyridine can be challenging as it can occur at both the exocyclic amino nitrogen and the endocyclic pyridine nitrogen, often leading to mixtures of products. By protecting the exocyclic amine with a Boc group, the nucleophilicity of the pyridine nitrogen is enhanced relative to the protected amine. This allows for selective transformations. For instance, research has demonstrated the utility of electrogenerated acetonitrile (B52724) anion in the clean and high-yield N-alkylation of N-Boc-4-aminopyridine. nih.gov The process involves deprotonation of the Boc-protected amine followed by alkylation. Subsequent removal of the Boc group affords mono-alkylated 4-aminopyridines in very high yields. This method provides a controlled route to synthesize non-symmetrically dialkylated 4-aminopyridines, which are important building blocks in medicinal chemistry and materials science. nih.gov
Catalytic Applications
The primary catalytic relevance of this compound is as a synthetic precursor to the class of highly potent nucleophilic catalysts based on the 4-(dialkylamino)pyridine (DMAP) structure. wikipedia.org DMAP and its analogues are renowned for their ability to dramatically accelerate a wide range of organic reactions, most notably acylation reactions involving carboxylic anhydrides. researchgate.netacs.org The catalytic activity of DMAP stems from its high nucleophilicity, which allows it to react with the acyl donor (e.g., acetic anhydride) to form a highly electrophilic N-acylpyridinium intermediate. This intermediate is much more reactive towards nucleophiles, such as alcohols, than the anhydride (B1165640) itself, leading to a significant rate enhancement. wikipedia.org
This compound serves as a protected building block for synthesizing custom DMAP-type catalysts. After deprotection, the resulting 4-aminopyridine can be N-alkylated to produce DMAP or more complex derivatives. researchgate.nettau.ac.il This approach is particularly valuable for creating catalysts with tailored steric and electronic properties to improve reaction selectivity and efficiency. For example, researchers have focused on tuning the structure of 4-aminopyridine catalysts by introducing bulky or lipophilic substituents on the amino nitrogen to achieve site-selective functionalization of polyol substrates. researchgate.nettau.ac.il Therefore, while this compound is not the catalyst itself, it is an essential starting material in the design and synthesis of advanced, high-performance organocatalysts.
Asymmetric Synthesis
While this compound is an achiral molecule, the 4-aminopyridine scaffold it provides is a valuable platform for the development of chiral catalysts for asymmetric synthesis. acs.org The direct involvement of this compound is as a precursor to these more complex chiral structures. The field of asymmetric catalysis has seen significant progress through the design of chiral DMAP analogues and their application in kinetic resolutions and enantioselective transformations. acs.orgresearchgate.net
Several strategies have been employed to impart chirality using the 4-aminopyridine framework:
Synthesis of Chiral Analogues: Enantiomerically pure derivatives, such as C2-symmetric 4-(pyrrolidino)pyridine (PPY) catalysts, can be synthesized from 4-aminopyridine precursors. researchgate.net These chiral nucleophilic catalysts have been successfully applied in the acylative kinetic resolution of racemic alcohols, demonstrating their ability to differentiate between enantiomers. researchgate.net
Dual Catalytic Systems: Chiral derivatives of 4-aminopyridine can be used in combination with transition metal catalysts to form powerful dual catalytic systems. For example, a silver/chiral pyrrolidinopyridine relay system has been developed for asymmetric cycloisomerization/cycloaddition cascade reactions, producing complex chiral molecules with high enantioselectivity. researchgate.net
Chirality Induction from Achiral Sources: In a remarkable phenomenon, even achiral 4-aminopyridine has been shown to act as a chiral inducer in the Soai reaction, an asymmetric autocatalytic process. Enantiomorphous crystals of 4-aminopyridine served as the initial source of chirality, leading to the synthesis of highly enantioenriched products through subsequent amplification of the enantiomeric excess. nih.gov
These examples underscore the importance of the 4-aminopyridine core, accessible from this compound, in the design of sophisticated systems for asymmetric synthesis. nih.gov
Q & A
Q. What are the standard protocols for synthesizing 4-(Boc-amino)pyridine, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, in the synthesis of chiral fluoroquinophenoxazine derivatives, (S)-3-(Boc-amino)pyrrolidine reacts with pyridine derivatives under nucleophilic substitution conditions (20-hour reaction time, pyridine solvent, 86% yield) . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., pyridine) enhance nucleophilicity.
- Temperature : Room temperature avoids Boc-group decomposition.
- Purification : Column chromatography or recrystallization ensures purity. Contaminants like unreacted starting materials can reduce coordination efficiency in downstream applications .
Q. How is this compound characterized spectroscopically, and what are the critical spectral markers?
Characterization involves:
- Infrared (IR) spectroscopy : The Boc group’s carbonyl (C=O) stretch appears at ~1680–1700 cm⁻¹, while the pyridine ring’s C=N vibrations occur at ~1600 cm⁻¹ .
- NMR : The Boc tert-butyl protons resonate as a singlet at ~1.3–1.5 ppm (¹H), and pyridine protons show distinct splitting patterns (e.g., δ 8.5–7.5 ppm for aromatic protons) .
- X-ray crystallography : Used to confirm molecular geometry, such as the dihedral angle between the Boc group and pyridine ring, which affects steric hindrance in coordination complexes .
Advanced Research Questions
Q. How can contradictions in structural data for this compound-containing coordination polymers be resolved?
Discrepancies in crystal structures (e.g., unit-cell parameters or hydrogen-bonding networks) arise from solvent inclusion or dynamic bond rearrangements. For example:
- Ni(NCS)₂[this compound]₂·CH₃CN exhibits strong N–H⋯O hydrogen bonds (H⋯O = 1.61 Å) stabilizing its layered structure. In contrast, solvent-free analogs lack these interactions, leading to instability .
- Resolution strategies :
Q. What computational methods predict the electronic properties of this compound, and how do they guide experimental design?
Density Functional Theory (DFT) studies reveal:
Q. How does the Boc protecting group influence the coordination behavior of this compound in transition-metal complexes?
The Boc group:
- Steric effects : Its bulkiness limits axial coordination in octahedral Ni(II) complexes, favoring equatorial binding of pyridine and thiocyanate ligands .
- Electronic effects : The electron-withdrawing nature of the Boc carbonyl weakens metal–ligand bond strength, as seen in reduced stability of solvent-free coordination polymers compared to hydrogen-bonded analogs .
Q. What strategies optimize the incorporation of this compound into macrocyclic peptides for antibacterial studies?
Key approaches include:
- Ring-closing metathesis : Use Grubbs catalysts to cyclize linear peptides containing this compound moieties.
- pH control : Deprotonate the amino group (pH > 9) to enhance nucleophilic reactivity during coupling .
- Post-functionalization : Remove the Boc group post-cyclization (e.g., HCl treatment) to expose free amines for further derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
